

MPC-3100 chemical structure and properties

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Compound of Interest

Compound Name: MPC-3100

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An In-depth Technical Guide to **MPC-3100**: A Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-3100 is a second-generation, orally bioavailable, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Its development as a potential antineoplastic agent stems from its targeted mechanism of action, which involves the selective inhibition of Hsp90's chaperone function. This leads to the degradation of numerous oncogenic client proteins, thereby impeding tumor cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols for **MPC-3100**.

Chemical Structure and Physicochemical Properties

MPC-3100 is a purine-based compound with the IUPAC name (S)-1-(4-(2-(6-amino-8-((6-bromobenzo[d][2][4]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one.[2] The chemical structure of **MPC-3100** is presented in Figure 1.

MPC-3100 Chemical Structure Figure 1. Chemical Structure of **MPC-3100**.

A summary of the key physicochemical properties of **MPC-3100** is provided in Table 1.

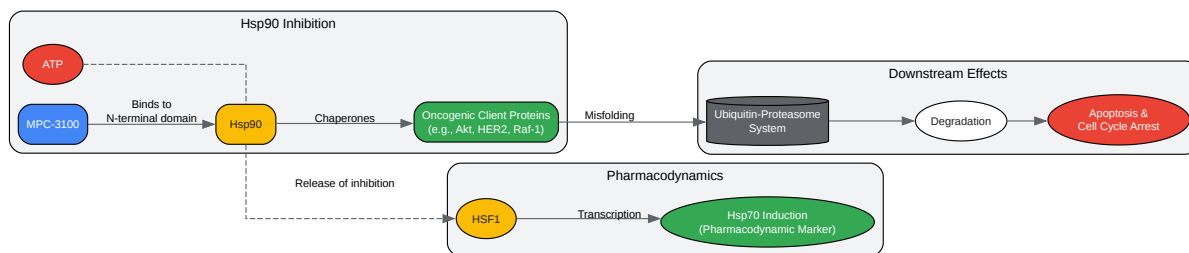
Table 1: Physicochemical Properties of **MPC-3100**

Property	Value	Reference
CAS Number	958025-66-6	[2][3]
Molecular Formula	C22H25BrN6O4S	[2][3]
Molecular Weight	549.44 g/mol	[2][3]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO, not in water	[2]
Purity	>98%	[2]
SMILES Code	C--INVALID-LINK-- C(N1CCC(CCN2C(SC3=C(Br) C=C(OCO4)C4=C3)=NC5=C(N)N=CN=C25)CC1)=O	[2]

Mechanism of Action

MPC-3100 exerts its anticancer effects by selectively targeting the N-terminal ATP-binding pocket of Hsp90.[5] Hsp90 is a molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth and survival.[1][6] By inhibiting the ATPase activity of Hsp90, **MPC-3100** disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This multi-targeted approach simultaneously disrupts several key oncogenic signaling pathways. A key pharmacodynamic biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).[4]

Below is a simplified signaling pathway illustrating the mechanism of action of **MPC-3100**.



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Caption: Mechanism of action of **MPC-3100**.

Preclinical Data

In Vitro Activity

MPC-3100 has demonstrated potent inhibitory activity against Hsp90 and broad anti-proliferative effects across a range of human cancer cell lines.

Table 2: In Vitro Activity of **MPC-3100**

Assay/Cell Line	Endpoint	Value	Reference
Hsp90 Binding Assay	IC50	60 nM	[7]
HCT-116 (Colon Cancer)	IC50	540 nM	[7]
NCI-N87 (Gastric Cancer)	-	Active	[7]
DU-145 (Prostate Cancer)	-	Active	[7]

In Vivo Efficacy

In preclinical xenograft models, orally administered **MPC-3100** has shown significant anti-tumor activity. In animals implanted with various cancer cell lines, including MV-4-11, HT29, DU145, NCI-H69, OVCAR-3, BT-474, NCI-N87, and OPM-2, a 200 mg/kg dose of **MPC-3100** resulted in tumor growth inhibition ranging from 68% to 44% regression.^[4] Notably, these anti-tumor effects were observed without significant weight loss in the animals.^[4]

Clinical Data

A Phase 1, open-label, dose-escalation study (NCT00920205) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **MPC-3100** in patients with recurrent cancer refractory to available systemic therapy.^[8]

Pharmacokinetics

Preliminary pharmacokinetic data from the Phase 1 trial demonstrated that **MPC-3100** is orally bioavailable in cancer patients.^[4] A more than proportional increase in drug levels was observed with increasing doses.^[4]

Table 3: Preliminary Human Pharmacokinetic Parameters of **MPC-3100** (165 mg/m² dose at day 21)

Parameter	Value	Reference
C _{max} (ng/mL)	11,789	^[4]
AUC(0-24) (hr*ng/mL)	199,749	^[4]

These plasma concentrations in humans are comparable to those that demonstrated anti-tumor activity in mouse xenograft models.^[4]

Pharmacodynamics

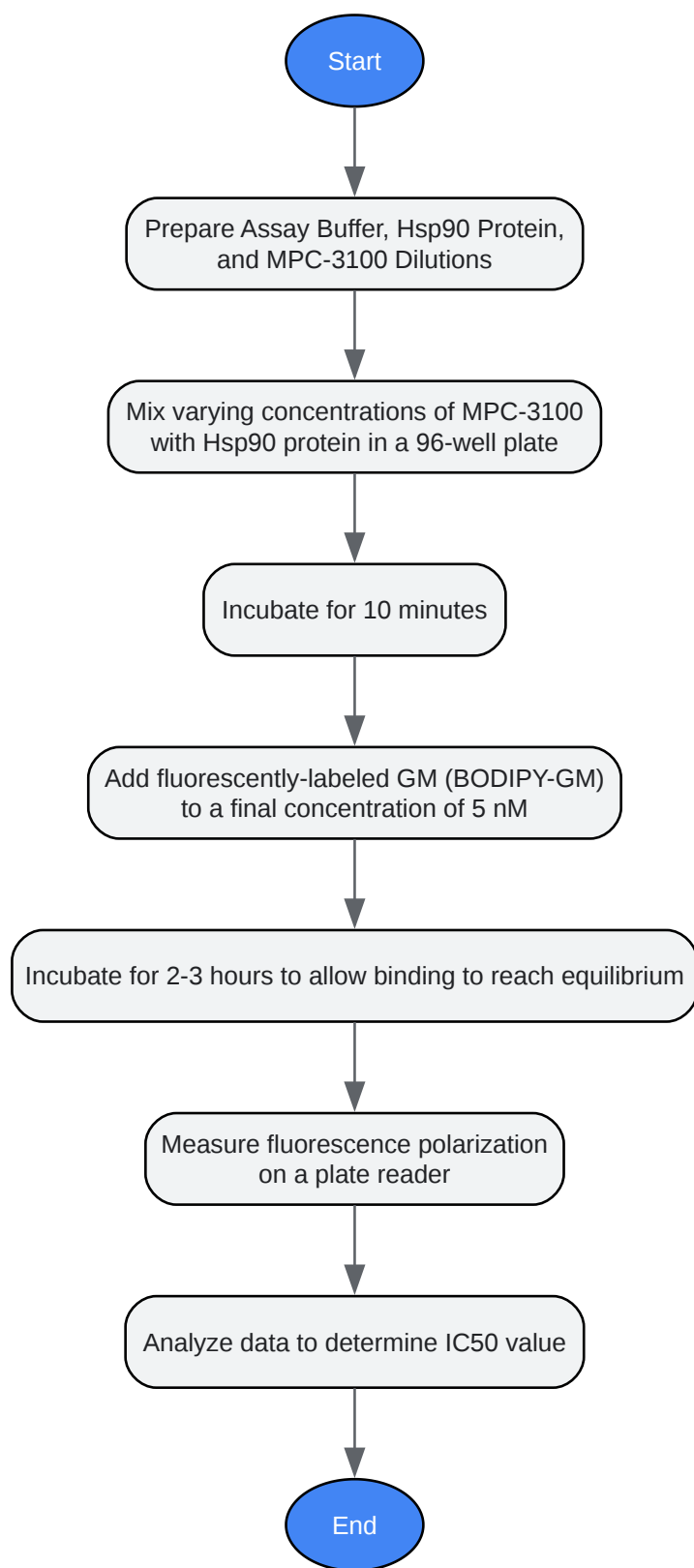
As a pharmacodynamic marker of Hsp90 inhibition, Hsp70 levels were measured in peripheral blood mononuclear cells (PBMCs) of patients. An increase in Hsp70 levels was observed 8 hours after the first dose and was sustained on Day 8 and Day 21, confirming target engagement in humans.^[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of Hsp90 inhibitors like **MPC-3100**. Below are representative protocols for key assays.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay is used to determine the inhibitory activity of **MPC-3100** on the Hsp90 protein.



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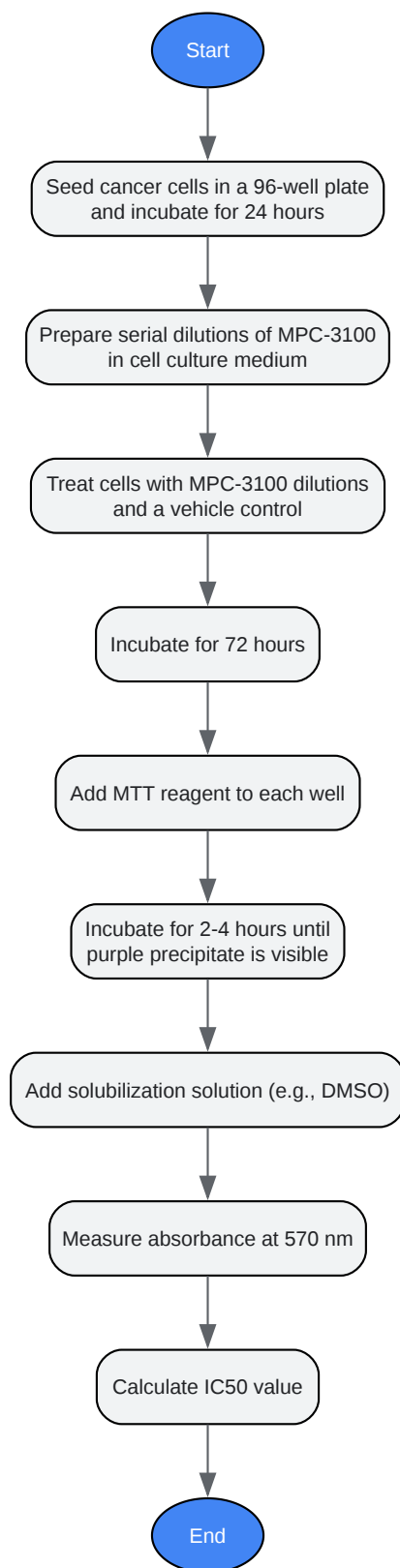
Caption: Workflow for Hsp90 Fluorescence Polarization Binding Assay.

Protocol:

- Prepare a serial dilution of **MPC-3100** in assay buffer.
- In a black 96-well microplate, mix the different concentrations of **MPC-3100** with Hsp90 protein.[\[5\]](#)
- Incubate for 10 minutes at room temperature.[\[5\]](#)
- Add a fluorescently-labeled geldanamycin (GM) probe (e.g., BODIPY-GM) to a final concentration of 5 nM.[\[5\]](#)
- Incubate for 2-3 hours to allow the binding reaction to reach equilibrium.[\[5\]](#)
- Measure the fluorescence polarization using a suitable plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **MPC-3100** concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of **MPC-3100** on the proliferation of cancer cells.



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Caption: Workflow for MTT Cell Proliferation Assay.

Protocol:

- Seed cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of **MPC-3100** in complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing different concentrations of **MPC-3100**. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.[7]

Conclusion

MPC-3100 is a potent and orally bioavailable Hsp90 inhibitor with a well-defined mechanism of action and promising preclinical and early clinical activity. Its ability to simultaneously target multiple oncogenic pathways by inducing the degradation of Hsp90 client proteins makes it an attractive candidate for cancer therapy. Further clinical development will be necessary to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working with or interested in **MPC-3100** and other Hsp90 inhibitors.

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